LL320: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)
LL320: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LL320 is a potent and selective, bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), an enzyme implicated in a variety of metabolic diseases and cancers. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to LL320, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
LL320 is a synthetic molecule designed to interact with both the substrate and cofactor binding sites of NNMT.[1] Its chemical formula is C24H28N8O6, and it has a molecular weight of 524.53 g/mol .[2][3] The compound is identified by the CAS Number 2672496-32-9.[2][4]
The structure of LL320 incorporates a novel propargyl linker, a key feature contributing to its high binding affinity.[1][5][6]
Mechanism of Action
LL320 functions as a tight-binding inhibitor of NNMT.[1][5] NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as the methyl donor.[5] The products of this reaction are S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[7]
By inhibiting NNMT, LL320 effectively blocks this methylation process. The co-crystal structure of LL320 in complex with NNMT has confirmed that it physically occupies both the nicotinamide and SAM binding pockets of the enzyme.[1][5][6] This dual-site interaction is a hallmark of bisubstrate inhibitors and contributes to the high potency and selectivity of LL320.[7]
The inhibition of NNMT by LL320 can have significant downstream effects on cellular metabolism and signaling. It can influence the levels of NAD+, a critical coenzyme in numerous metabolic pathways, and modulate the cellular methylation potential by affecting the SAM/SAH ratio.[5][8]
Quantitative Data
The inhibitory activity of LL320 has been characterized through various biochemical assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Reference |
| Ki,app | 6.8 nM | [4][9] |
| Ki | 1.6 ± 0.3 nM | [1][5][6] |
| Molecular Formula | C24H28N8O6 | [2][3] |
| Molecular Weight | 524.53 g/mol | [2][3] |
| CAS Number | 2672496-32-9 | [2][4] |
Signaling Pathway
The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of LL320.
Caption: The NNMT metabolic pathway and the inhibitory effect of LL320.
Experimental Protocols
Determination of NNMT Inhibition (Ki)
The inhibitory constant (Ki) of LL320 against NNMT was determined using a radiometric assay. A detailed protocol, as adapted from the literature, is provided below.[1]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Nicotinamide
-
LL320 (various concentrations)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
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Scintillation cocktail
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Scintillation counter
Procedure:
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A reaction mixture is prepared containing the reaction buffer, nicotinamide, and varying concentrations of the inhibitor, LL320.
-
The NNMT enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of [3H]-SAM.
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The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, typically by the addition of a quenching agent.
-
The methylated product is separated from the unreacted [3H]-SAM.
-
The amount of radioactivity in the product is quantified using a scintillation counter.
-
The Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Co-crystallization of NNMT with LL320
To elucidate the binding mode of LL320, a co-crystal structure with NNMT was obtained. The general workflow for such an experiment is outlined below.[1]
Workflow:
-
Protein Expression and Purification: Recombinant human NNMT is expressed (e.g., in E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified NNMT is incubated with a molar excess of LL320 to ensure the formation of the NNMT-LL320 complex.
-
Crystallization: The NNMT-LL320 complex is subjected to crystallization screening using various crystallization conditions (e.g., vapor diffusion method with different precipitants, pH, and temperatures).
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X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
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Structure Determination and Refinement: The diffraction data are processed, and the three-dimensional structure of the NNMT-LL320 complex is solved and refined using crystallographic software.
Caption: General workflow for co-crystallography of NNMT with LL320.
Conclusion
LL320 represents a significant advancement in the development of selective NNMT inhibitors. Its high potency and well-characterized mechanism of action make it a valuable tool for studying the biological roles of NNMT and a promising lead compound for the development of novel therapeutics for a range of human diseases. The detailed information provided in this guide is intended to support further research and development efforts in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LL320 2672496-32-9 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. targetmol.cn [targetmol.cn]
